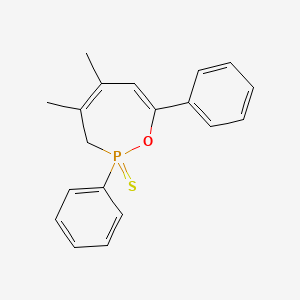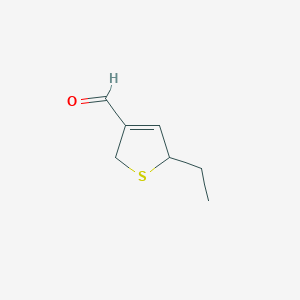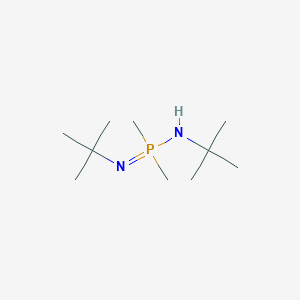![molecular formula C15H12N2O4S B14600155 2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate CAS No. 61153-75-1](/img/structure/B14600155.png)
2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate is a complex organic compound that features a diazonium group, a sulfonyl group, and a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate typically involves the diazotization of an amine precursor. The process begins with the sulfonation of 4-methylbenzene to introduce the sulfonyl group. This is followed by the nitration of the benzene ring to form a nitro compound, which is then reduced to an amine. The amine undergoes diazotization in the presence of nitrous acid to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the stability of the diazonium group, which is sensitive to temperature and pH.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form an amine.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite for diazotization, hydrochloric acid for maintaining acidic conditions, and various nucleophiles for substitution reactions. The reactions are typically carried out at low temperatures to prevent decomposition of the diazonium group.
Major Products Formed
The major products formed from these reactions include substituted phenyl compounds, azo dyes, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate involves the formation of a diazonium ion, which is highly reactive and can undergo various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate: Similar structure but with an amino group instead of an oxy group.
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Azo dyes: Compounds formed through azo coupling reactions involving diazonium salts.
Uniqueness
2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate is unique due to its combination of a diazonium group and a sulfonyl group, which imparts distinct reactivity and applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
61153-75-1 |
|---|---|
Molekularformel |
C15H12N2O4S |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
[2-(2-diazoacetyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H12N2O4S/c1-11-6-8-12(9-7-11)22(19,20)21-15-5-3-2-4-13(15)14(18)10-17-16/h2-10H,1H3 |
InChI-Schlüssel |
JTCSVFQAEBATLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphanium chloride](/img/structure/B14600077.png)





![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14600122.png)

![1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14600138.png)





